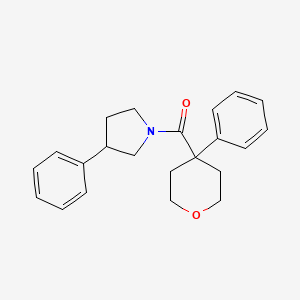

3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-phenyloxan-4-yl)-(3-phenylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c24-21(23-14-11-19(17-23)18-7-3-1-4-8-18)22(12-15-25-16-13-22)20-9-5-2-6-10-20/h1-10,19H,11-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGZBPPUGFXNGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-(tetrahydro-2H-pyran-4-yl)ethanone with phenylpyrrolidine under specific conditions. The keto carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can be reacted with Wittig’s reagent to prepare a variety of polysubstituted olefinic compounds . Additionally, the keto carbonyl group can be reduced to a hydroxyl group by the corresponding reducing agent .

Chemical Reactions Analysis

3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The keto carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

- 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine serves as a valuable building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions. This compound can be utilized to synthesize derivatives that may exhibit enhanced biological activities or novel properties.

2. Reagent in Reactions:

- The compound is also employed as a reagent in organic transformations. Its ability to participate in multi-step reactions makes it useful for chemists aiming to develop new synthetic pathways for pharmaceuticals and agrochemicals.

Biological Applications

1. Drug Design and Development:

- The structural characteristics of 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine suggest potential interactions with biological macromolecules, making it a candidate for drug design. Studies indicate that compounds with similar structures can influence enzyme activities and receptor interactions, paving the way for therapeutic applications against various diseases.

2. Antiviral and Anticancer Properties:

- Preliminary investigations into the biological activity of this compound indicate potential antiviral and anticancer effects. Research into similar pyrrolidine derivatives has shown promising results in inhibiting viral replication and cancer cell proliferation, suggesting that 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine may exhibit similar properties.

Medicinal Applications

1. Therapeutic Uses:

- The compound's potential therapeutic applications are vast, particularly in the treatment of inflammatory diseases and cancers. Its ability to modulate biological pathways could lead to the development of new anti-inflammatory agents or anticancer drugs.

2. Mechanism of Action:

- Although specific mechanisms for 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine are not fully elucidated, its structure suggests that it may interact with various molecular targets, including enzymes and receptors involved in disease processes. This interaction could influence signaling pathways critical for disease progression.

Industrial Applications

1. Pharmaceutical Intermediate:

- In the pharmaceutical industry, 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique structure allows it to serve as a precursor for developing new medications with improved efficacy and safety profiles.

2. Material Science:

- Beyond pharmaceuticals, this compound may find applications in material science as a precursor for developing novel materials with specific properties, such as enhanced thermal stability or mechanical strength.

Data Table of Applications

| Field | Application | Potential Impact |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables the creation of complex molecules |

| Reagent in chemical reactions | Facilitates diverse organic transformations | |

| Biology | Drug design | Potential to influence enzyme/receptor interactions |

| Antiviral/anticancer properties | May inhibit viral replication and cancer cell growth | |

| Medicine | Therapeutic uses | Could lead to new anti-inflammatory or anticancer drugs |

| Mechanism of action | Interaction with molecular targets influencing disease pathways | |

| Industry | Pharmaceutical intermediate | Essential in synthesizing new APIs |

| Material science | Development of novel materials |

Case Studies

Case Study 1: Antiviral Activity

A study investigating pyrrolidine derivatives demonstrated significant antiviral activity against influenza viruses. The findings suggest that modifications similar to those found in 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine could enhance efficacy against viral pathogens.

Mechanism of Action

The mechanism of action of 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors. The phenyl groups and heterocyclic rings may facilitate binding to specific sites, influencing biological pathways and exerting pharmacological effects .

Comparison with Similar Compounds

Key Observations :

- Synthesis: The target compound likely employs stereoselective cyclization methods (e.g., intramolecular acyclization) to form the pyrrolidine ring, contrasting with the cyclocondensation approach for hexahydroquinolines .

- Ring Conformation: The pyrrolidine ring in the target compound exhibits puckering (quantified via Cremer-Pople coordinates), whereas fused quinoline systems in hexahydroquinolines adopt planar conformations due to aromaticity .

Reactivity and Stability

- Oxidative Stability: The pyrrolidine nitrogen in the target compound is susceptible to oxidation under acidic or peroxide-rich conditions, analogous to observations in dihydroisoquinoline systems . This contrasts with pyrimidine derivatives, where aromatic stabilization reduces reactivity .

- Thermal Stability: Unlike hexahydroquinolines, which decompose at high temperatures (>200°C), the 4-phenyloxane substituent may enhance thermal stability through steric shielding .

Pharmacological Potential

- Drug Precursor Utility : Pyrrolidine derivatives are widely explored as precursors for bioactive molecules. The target compound’s 4-phenyloxane group may improve blood-brain barrier penetration compared to simpler pyrrolidine analogs .

- Comparative Bioactivity: Hexahydroquinolines exhibit antimicrobial activity due to their planar quinoline core, while pyrimidine-thioethers show antiviral properties. The target compound’s bioactivity remains unexplored but is hypothesized to align with kinase inhibition due to its bulky substituents .

Biological Activity

3-Phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with phenyl and phenyloxane groups. Its chemical formula is with a molecular weight of approximately 293.41 g/mol. The presence of both aromatic and aliphatic components contributes to its unique reactivity and biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Caspase activation |

| A549 (Lung) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 18.7 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. In vitro studies revealed that it possesses notable activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antimicrobial effect is believed to be mediated through disruption of the bacterial cell membrane integrity.

Neuroprotective Effects

Emerging studies suggest that this compound may offer neuroprotective benefits. In models of neurodegeneration, the compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to caspase activation.

- Antimicrobial Action : It disrupts bacterial cell membranes, causing cell lysis.

- Neuroprotection : It reduces oxidative stress through antioxidant activity, potentially involving modulation of signaling pathways related to inflammation and cell survival.

Case Studies

A notable case study involved the treatment of cancer cells with varying concentrations of the compound over a period of 48 hours. The results indicated a dose-dependent response in cell viability, confirming its potential as an anticancer agent.

In another study focusing on antimicrobial efficacy, researchers treated cultures of E. coli with different concentrations of the compound and observed significant reductions in bacterial counts at MIC levels.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-phenyl-1-(4-phenyloxane-4-carbonyl)pyrrolidine?

Answer:

The synthesis of pyrrolidine derivatives typically involves multi-step reactions. A plausible route includes:

Core formation : Condensation of a substituted phenyl group with pyrrolidine precursors under basic conditions (e.g., K₂CO₃ in DMF).

Oxane-carbonyl coupling : Use of coupling agents like dicyclohexylcarbodiimide (DCC) or HATU to link the 4-phenyloxane-4-carbonyl moiety to the pyrrolidine nitrogen. Solvents such as dichloromethane or THF are often employed to stabilize intermediates .

Purification : Column chromatography or recrystallization to isolate the product.

Note: Adjust reaction conditions (temperature, stoichiometry) based on steric hindrance from phenyl groups .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for oxane ring protons) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and pyrrolidine ring vibrations .

- X-ray crystallography : For absolute stereochemical determination if crystals are obtainable .

Advanced: How can reaction yields be optimized given steric hindrance from the 4-phenyloxane group?

Answer:

Strategies to mitigate steric effects:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysis : Employ Pd-catalyzed cross-coupling or microwave-assisted synthesis to enhance reaction efficiency .

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading) and identify optimal conditions .

Advanced: How should researchers address contradictory bioactivity data in cellular assays?

Answer:

Dose-response validation : Replicate assays across multiple cell lines to rule out cell-specific effects.

Structural analogs : Compare activity with related compounds (e.g., 3-(4-fluorophenyl)pyrrolidine derivatives) to identify substituent-dependent trends .

Target profiling : Use proteomics tools (e.g., affinity chromatography) to confirm binding specificity and off-target interactions .

Advanced: What computational methods are suitable for predicting the compound’s reactivity or binding modes?

Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger .

- MD simulations : Assess conformational stability of the oxane-pyrrolidine scaffold in solvent environments .

Advanced: How can stereochemical inconsistencies in synthetic batches be resolved?

Answer:

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

- Asymmetric synthesis : Introduce chiral catalysts (e.g., BINOL-based) during key coupling steps to enforce stereocontrol .

Advanced: What strategies ensure compound stability under experimental storage conditions?

Answer:

- Degradation studies : Monitor stability via LC-MS under varying pH, temperature, and light exposure.

- Lyophilization : For long-term storage, lyophilize the compound in inert atmospheres (argon) to prevent oxidation .

- Additives : Include stabilizers like BHT (butylated hydroxytoluene) in solution formulations .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Core modifications : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the phenyl or oxane rings .

Pharmacophore mapping : Use 3D-QSAR models to correlate substituent positions with bioactivity .

In vitro assays : Test analogs against target enzymes (e.g., kinases) and measure IC₅₀ values to identify critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.